Ppads tetrasodium salt

説明

PPADS Tetrasodium Salt is a non-selective purinergic antagonist of P2 ATP receptors . It blocks recombinant P2X 1, P2X 2, P2X 3, P2X 5, native P2Y 2 -like, and recombinant P2Y 4 receptors . It also delays the onset of calcium responses to mild hypoosmotic stress in cortical slices .

Molecular Structure Analysis

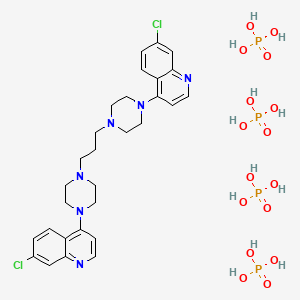

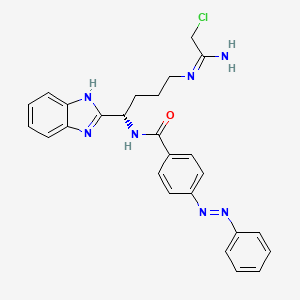

The molecular weight of PPADS Tetrasodium Salt is 599.3 . Its chemical formula is C14H10N3Na4O12PS2 . The compound is soluble to 100 mM in water .Chemical Reactions Analysis

PPADS Tetrasodium Salt is known to block recombinant P2X 1, P2X 2, P2X 3, P2X 5, native P2Y 2 -like, and recombinant P2Y 4 receptors . It also delays the onset of calcium responses to mild hypoosmotic stress in cortical slices .Physical And Chemical Properties Analysis

PPADS Tetrasodium Salt is a solid substance with a red to orange color . It has a molecular weight of 599.3 and a chemical formula of C14H10N3Na4O12PS2 . It is soluble to 100 mM in water .科学的研究の応用

Non-Selective P2 Antagonist

PPADS tetrasodium salt is a non-selective P2 purinergic antagonist . It blocks recombinant P2X1, P2X2, P2X3, P2X5 (IC50 = 1 - 2.6 μM), native P2Y2-like (IC50 0.9 mM), and recombinant P2Y4 (IC50 15 mM) receptors .

Delaying Onset of Calcium Responses

PPADS tetrasodium salt has been found to delay the onset of calcium responses to mild hypoosmotic stress in cortical slices . This suggests its potential application in research related to calcium signaling and osmotic stress.

Blocking P2X7 Receptors

PPADS tetrasodium salt has been shown to block P2X7 receptors . P2X7 receptors are known to play a crucial role in various physiological and pathological processes, including inflammation and pain, making PPADS tetrasodium salt a useful tool in related research.

Reducing Graft-Versus-Host Disease Development

In a humanised mouse model, PPADS tetrasodium salt has been found to reduce clinical and histological graft-versus-host disease development . This suggests its potential use in transplantation research and in studying immune responses.

Pharmacological Research

Due to its antagonistic properties on P2 purinergic receptors, PPADS tetrasodium salt is widely used in pharmacological research . It helps in understanding the role of these receptors in various physiological processes.

Neuroscience Research

PPADS tetrasodium salt is used in neuroscience research, particularly in studies involving neurotransmission and ligand-gated ion channels . Its ability to block certain P2X receptors makes it a valuable tool in this field.

作用機序

Target of Action

PPADS tetrasodium salt is a non-selective P2 purinergic antagonist . It primarily targets and blocks recombinant P2X1, P2X2, P2X3, P2X5, native P2Y2-like, and recombinant P2Y4 receptors . These receptors play a crucial role in various physiological functions mediated by ATP, including most vascular and visceral smooth muscles and specific neurons in the peripheral and central nervous systems .

Mode of Action

PPADS tetrasodium salt interacts with its targets by blocking the responses of these P2 receptors . This blocking action inhibits the depolarization induced by α,β-meATP, a potent agonist of P2X receptors .

Biochemical Pathways

The primary biochemical pathway affected by PPADS tetrasodium salt is the purinergic signaling pathway. By blocking the P2 receptors, PPADS tetrasodium salt disrupts the normal signaling processes mediated by ATP. This disruption can lead to various downstream effects, depending on the specific physiological context .

Pharmacokinetics

It is known that ppads tetrasodium salt is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The blocking action of PPADS tetrasodium salt on P2 receptors leads to several molecular and cellular effects. For instance, it can delay the onset of calcium responses to mild hypoosmotic stress in cortical slices . In a humanized mouse model, PPADS tetrasodium salt has been shown to block P2X7 and reduce the development of clinical and histological graft-versus-host disease .

Action Environment

The action, efficacy, and stability of PPADS tetrasodium salt can be influenced by various environmental factors. For example, the pH and ionic composition of the solution in which PPADS tetrasodium salt is dissolved could potentially affect its solubility and, therefore, its bioavailability . .

Safety and Hazards

特性

IUPAC Name |

tetrasodium;4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURWUCJJNVPCHT-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N3Na4O12PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017674 | |

| Record name | Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ppads tetrasodium salt | |

CAS RN |

192575-19-2 | |

| Record name | Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxal phosphate-6-azo(benzene-2,4-disulfonic acid) tetrasodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B610099.png)

![4H-1-Benzopyran-4-one, 6-methyl-2-(4-morpholinyl)-8-[1-(phenylamino)ethyl]-](/img/structure/B610105.png)

![2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one](/img/structure/B610106.png)

![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)